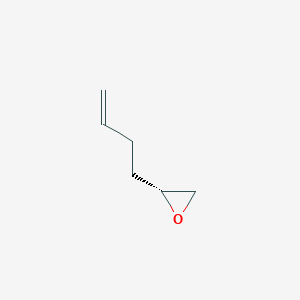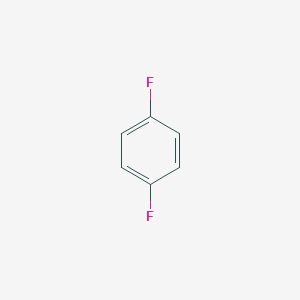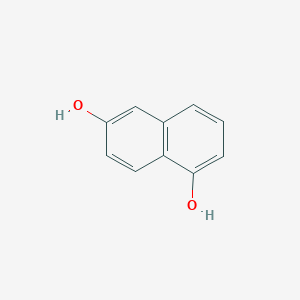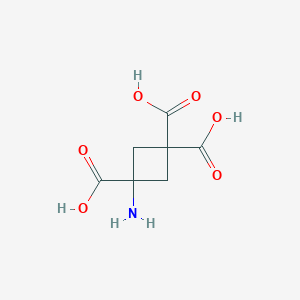
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid, also known as KO-947, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have various biochemical and physiological effects. In animal studies, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid. One area of interest is the development of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid and its potential therapeutic applications in cancer and viral infections. Finally, the development of more soluble analogs of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid may improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid involves the condensation of 3-oxocholest-4-en-2-ylamine with 5-oxoheptanoic acid. This reaction yields 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid as a white powder with a melting point of 141-143°C.
Applications De Recherche Scientifique
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the replication of the hepatitis C virus and the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
134329-94-5 |
|---|---|
Nom du produit |
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid |
Formule moléculaire |
C33H52O5 |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
4-[2-[(2S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O5/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-24-19-29(34)23(16-18-38-31(37)14-13-30(35)36)20-33(24,5)28(25)15-17-32(26,27)4/h19,21-23,25-28H,6-18,20H2,1-5H3,(H,35,36)/t22-,23-,25+,26-,27+,28+,32-,33+/m1/s1 |
Clé InChI |
SYQQWGGBOQFINV-FBWHQHKGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)CCOC(=O)CCC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
Synonymes |
7-(3-oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid OOOA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



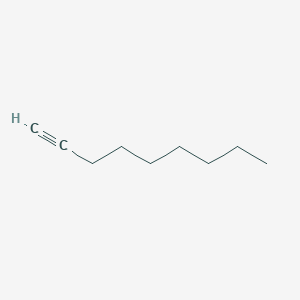
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)
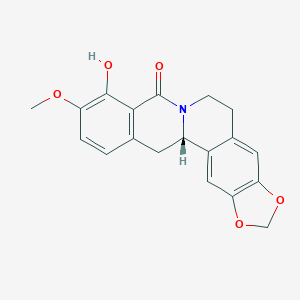
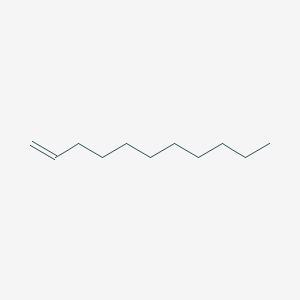
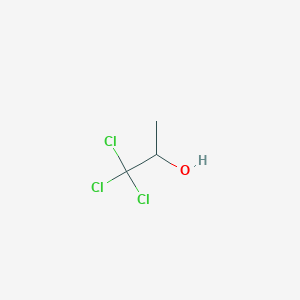

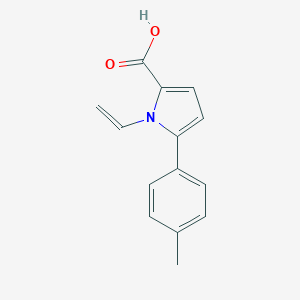
![N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B165167.png)
